An In-depth Technical Guide on the Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid
An In-depth Technical Guide on the Physicochemical Properties of (Z)-2-(hydroxyimino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2-(hydroxyimino)acetic acid, also known as glyoxylic acid oxime, is a bifunctional organic compound of interest in coordination chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and an exploration of its chemical behavior and potential applications. The Z-configuration of the oxime group significantly influences its chemical and physical characteristics, including its hydrogen-bonding capabilities and coordination properties with metal ions.
Physicochemical Properties
The fundamental physicochemical properties of (Z)-2-(hydroxyimino)acetic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂H₃NO₃ | [1][2] |
| Molecular Weight | 89.05 g/mol | [1][2] |
| CAS Registry Numbers | 62812-66-2, 3545-80-0 | [1][2] |
| Melting Point | 162–164°C (decomposes) | [1] |
| pKa | ≈ 2.3 | [1] |
| Solubility | Soluble in polar solvents | [1] |
| XLogP3 | 0.5 | [2] |
| Topological Polar Surface Area | 69.9 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 89.011292958 Da | [2] |
| SMILES | C(=NO)C(=O)O | [1][2] |
Stability and Storage: (Z)-2-(hydroxyimino)acetic acid shows moderate thermal stability, undergoing decomposition at temperatures above 160°C.[1] The compound is hygroscopic and susceptible to oxidation in the air, making it necessary to store it under an inert atmosphere.[1] In acidic conditions, it can undergo tautomerization to its nitroso form, while in alkaline media, the carboxylic acid group is deprotonated.[1]
Experimental Protocols
Synthesis of (Z)-2-(hydroxyimino)acetic acid from Chloral Hydrate and Hydroxylamine Hydrochloride
This method provides a straightforward route to (Z)-2-(hydroxyimino)acetic acid.
Materials:
-
Chloral hydrate (C₂H₃Cl₃O₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Water
Procedure: [3]
-
In a reaction vessel, combine 334.2 g of water, 70.6 g (1 mol) of hydroxylamine hydrochloride (98.5% purity), and 167.1 g (1 mol) of chloral hydrate (99.0% purity).
-
Heat the mixture to 100°C and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure (3300 Pa) at 70°C.
-
Dry the resulting solid at 60°C for 10 hours to yield white crystals of 2-(hydroxyimino)acetic acid.
Synthesis of a Derivative: (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
This protocol details the synthesis of an ester derivative.
Materials:
-
Glycine ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ether
-
Brine solution
Procedure: [4]
-
Prepare a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water.
-
Add 1.2 mL of concentrated HCl to the solution.
-
Cool the resulting solution to -5°C.
-
Add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water to the cooled mixture.
-
Stir the mixture at 0°C for 10 minutes.
-
Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.
-
Continue stirring the mixture at 0°C for 45 minutes.
-
Add a brine solution to the reaction mixture.
-
Extract the product with ether.
-
Dry the ether extract and evaporate under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Chemical and Biological Profile
(Z)-2-(hydroxyimino)acetic acid acts as a bifunctional ligand, capable of coordinating with metal ions through both the oxime oxygen and the carboxylic oxygen.[1] The Z-configuration, where the hydroxyl and carboxylic acid groups are on the same side of the C=N double bond, is critical for its hydrogen-bonding propensity and its role in supramolecular assemblies.[1]
While specific signaling pathway involvement for the parent compound is not extensively documented, its derivatives are of interest. For instance, nickel complexes of (Z)-2-hydroxyiminoacetic acid have demonstrated catalytic activity in the hydrogenation of olefins.[1] Furthermore, derivatives such as 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid esters are important intermediates in the synthesis of cephalosporin antibiotics.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates the synthesis of (Z)-2-(hydroxyimino)acetic acid from chloral hydrate and hydroxylamine hydrochloride.
References
- 1. Acetic acid, (hydroxyimino)-, (Z)- (62812-66-2) for sale [vulcanchem.com]
- 2. Acetic acid, (hydroxyimino)-, (Z)- | C2H3NO3 | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN116102454A - Preparation method of 2- (hydroxyimino) acetic acid - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 6. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
